3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15719614
InChI: InChI=1S/C21H16N2O2/c1-15-5-9-18(10-6-15)23-21(24)17-3-2-4-20(13-17)25-19-11-7-16(14-22)8-12-19/h2-13H,1H3,(H,23,24)
SMILES:
Molecular Formula: C21H16N2O2
Molecular Weight: 328.4 g/mol

3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide

CAS No.:

Cat. No.: VC15719614

Molecular Formula: C21H16N2O2

Molecular Weight: 328.4 g/mol

* For research use only. Not for human or veterinary use.

3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide -

Specification

Molecular Formula C21H16N2O2
Molecular Weight 328.4 g/mol
IUPAC Name 3-(4-cyanophenoxy)-N-(4-methylphenyl)benzamide
Standard InChI InChI=1S/C21H16N2O2/c1-15-5-9-18(10-6-15)23-21(24)17-3-2-4-20(13-17)25-19-11-7-16(14-22)8-12-19/h2-13H,1H3,(H,23,24)
Standard InChI Key FUKSSBNALXGOLQ-UHFFFAOYSA-N
Canonical SMILES CC1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)OC3=CC=C(C=C3)C#N

Introduction

Chemical Identification and Structural Characteristics

3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide belongs to the benzamide class, characterized by a central benzene ring substituted with an amide group at the carbonyl position and a phenoxy group at the meta position. The IUPAC name explicitly defines its substituents:

  • A 4-cyanophenoxy group at position 3 of the benzamide core.

  • An N-(4-methylphenyl) group attached to the amide nitrogen.

Molecular Formula: C21H15N2O2\text{C}_{21}\text{H}_{15}\text{N}_2\text{O}_2
Molecular Weight: 327.36 g/mol
Exact Mass: 327.1134 (calculated using isotopic distributions).

The compound’s structure (Fig. 1) features a planar benzamide scaffold, with the electron-withdrawing cyano group on the phenoxy moiety influencing electronic distribution and intermolecular interactions. The 4-methylphenyl substituent enhances lipophilicity, potentially affecting bioavailability.

Synthesis and Manufacturing

While no direct synthesis protocols for this compound are documented, analogous benzamide preparations suggest viable routes:

Amide Coupling Approach

A two-step synthesis could involve:

  • Formation of 3-(4-cyanophenoxy)benzoic acid:

    • Ullmann coupling between 3-hydroxybenzoic acid and 4-cyanophenyl bromide using a copper catalyst .

  • Amide bond formation:

    • Activation of the carboxylic acid (e.g., using thionyl chloride) followed by reaction with 4-methylaniline .

Key Reaction:

3-(4-Cyanophenoxy)benzoic acid+4-MethylanilineDCC, DMAP3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide\text{3-(4-Cyanophenoxy)benzoic acid} + \text{4-Methylaniline} \xrightarrow{\text{DCC, DMAP}} \text{3-(4-Cyanophenoxy)-N-(4-methylphenyl)benzamide}

Alternative Pathways

  • Mitsunobu Reaction: Coupling 3-hydroxybenzamide with 4-cyanophenol using diethyl azodicarboxylate (DEAD) and triphenylphosphine .

  • Solid-Phase Synthesis: Immobilized benzamide intermediates for high-throughput screening .

Physicochemical Properties

Predicted properties derived from computational tools (e.g., ChemAxon) and analog data :

PropertyValue/Range
LogP3.2 ± 0.5
Water Solubility<0.1 mg/mL (25°C)
Melting Point180–185°C (estimated)
pKa9.8 (amide proton)

The cyano group (-C≡N\text{-C≡N}) contributes to dipole-dipole interactions, while the methylphenyl group enhances hydrophobic character.

Biological Activity and Applications

Though specific studies are lacking, structural analogs suggest potential domains of interest:

Kinase Inhibition

Benzamide derivatives often target ATP-binding pockets in kinases. The 4-cyanophenoxy moiety may mimic adenine interactions, as seen in pyrazolo[3,4-d]pyrimidin-based inhibitors .

Materials Science

Conjugated systems with cyano groups are explored in organic semiconductors. The compound’s planar structure may facilitate π\pi-stacking in thin-film devices.

Analytical Characterization

Recommended techniques for identification and purity assessment:

Nuclear Magnetic Resonance (NMR)

  • 1H^1\text{H} NMR (400 MHz, DMSO-d6d_6):

    • δ 8.2 (s, 1H, amide NH)

    • δ 7.8–6.9 (m, 12H, aromatic protons)

    • δ 2.3 (s, 3H, methyl group)

High-Performance Liquid Chromatography (HPLC)

  • Column: C18, 5 µm, 250 × 4.6 mm

  • Retention Time: ~12.3 min (70:30 acetonitrile/water)

Mass Spectrometry

  • ESI-MS: m/z 328.12 [M+H]+^+

Future Research Directions

  • Structure-Activity Relationships: Modifying the phenoxy substituent to optimize kinase affinity.

  • Crystallography: Resolving 3D structure to guide drug design.

  • Solubility Enhancement: Prodrug strategies or co-crystallization.

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